Acoric acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Physicochemical Attributes: Melting Point, Boiling Point, Solubility

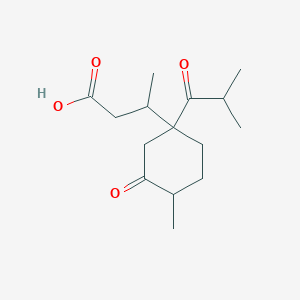

Acoric acid (Chemical Abstract Service registry number 5956-06-9) is a menthane monoterpenoid with the molecular formula C₁₅H₂₄O₄ and an average molecular mass of 268.349 grams per mole [1]. This compound belongs to the class of organic compounds known as menthane monoterpenoids, which are characterized by a structure based on the o-, m-, or p-menthane backbone [1] [2]. The p-menthane consists of a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively [1].

The physicochemical properties of acoric acid have been primarily determined through computational prediction methods due to limited experimental data availability. According to the Environmental Protection Agency Estimation Programs Interface Suite calculations, the estimated boiling point of acoric acid is 384.32 degrees Celsius, determined using the Adapted Stein and Brown method [3]. The estimated melting point is calculated to be 140.88 degrees Celsius using the Mean or Weighted melting point method [3].

The vapor pressure of acoric acid at 25 degrees Celsius is estimated to be 1.35 × 10⁻⁶ millimeters of mercury using the Modified Grain method [3]. This extremely low vapor pressure indicates that acoric acid has minimal volatility at ambient temperature conditions [3]. The subcooled liquid vapor pressure is calculated to be 1.99 × 10⁻⁵ millimeters of mercury at 25 degrees Celsius [3].

Table 1: Predicted Physical Properties of Acoric Acid

| Property | Value | Method/Source |

|---|---|---|

| Estimated Boiling Point | 384.32°C | Adapted Stein & Brown method [3] |

| Estimated Melting Point | 140.88°C | Mean or Weighted MP [3] |

| Vapor Pressure (25°C) | 1.35 × 10⁻⁶ mm Hg | Modified Grain method [3] |

| Log Kow (Octanol-Water) | 1.93 | KOWWIN v1.68 estimate [3] |

| Water Solubility (25°C) | 1047 mg/L | WSKOW v1.42 [3] |

The water solubility of acoric acid at 25 degrees Celsius is estimated to be 1047 milligrams per liter, indicating moderate aqueous solubility [3]. The log octanol-water partition coefficient (log Kow) is calculated to be 1.93, suggesting moderate lipophilicity [3]. The estimated water solubility from fragments indicates a higher value of 9874.6 milligrams per liter [3].

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

The spectroscopic characterization of acoric acid has been documented through predictive mass spectrometry and structural analysis methods. The predicted gas chromatography-mass spectrometry spectrum for acoric acid (non-derivatized) at 70 electron volts in positive ionization mode has been generated using the Computational Fragmentation for Metabolite Identification-Electron Ionization method [4]. The molecular weight of acoric acid corresponds to a monoisotopic mass of 268.1675 daltons [4].

The mass spectrometric fragmentation pattern of acoric acid reflects its complex monoterpenoid structure with multiple functional groups [4]. The presence of both carboxylic acid and ketone functionalities in the molecule contributes to characteristic fragmentation pathways under electron ionization conditions [4]. The predicted mass spectrum provides a molecular ion peak at mass-to-charge ratio 268, corresponding to the intact molecular ion [4].

For nuclear magnetic resonance spectroscopy, the complex structure of acoric acid with its cyclohexane ring system, multiple methyl groups, and carboxylic acid functionality would be expected to produce characteristic chemical shifts. The carboxylic acid proton would typically appear in the downfield region around 10-12 parts per million, while the various methyl and methylene protons would appear in the aliphatic region [5] [6]. The presence of three defined atom stereocenters in the molecule adds complexity to the nuclear magnetic resonance spectrum [7].

Table 2: Structural Characteristics Affecting Spectroscopic Properties

| Property | Value | Implication for Spectroscopy |

|---|---|---|

| Hydrogen Bond Donor Count | 1 [7] | Single carboxylic acid OH peak in NMR |

| Hydrogen Bond Acceptor Count | 4 [7] | Multiple carbonyl oxygen environments |

| Heavy Atom Count | 19 [7] | Complex ¹³C NMR spectrum expected |

| Defined Atom Stereocenter Count | 3 [7] | Diastereotopic proton splitting patterns |

| Complexity | 386 [7] | Highly complex spectroscopic fingerprint |

For infrared spectroscopy, acoric acid would be expected to exhibit characteristic absorptions consistent with its functional groups. The carboxylic acid functionality would produce a broad O-H stretch typically observed between 2500-3300 wavenumbers and a C=O stretch around 1710-1760 wavenumbers [8]. The ketone functionality present in the isobutyryl group would contribute additional carbonyl absorption [8]. The multiple C-H bonds in the aliphatic framework would produce characteristic stretching vibrations in the 2800-3000 wavenumber region [8].

Reactivity and Functional Group Interactions

Acoric acid exhibits chemical reactivity characteristic of both carboxylic acids and ketone-containing compounds due to its dual functional group nature. As a carboxylic acid derivative, acoric acid can participate in typical acid-base reactions, forming carboxylate salts when treated with appropriate bases [9]. The carboxylic acid group has a pKa value typical of aliphatic carboxylic acids, generally in the range of 4-5 [9].

The presence of the isobutyryl ketone group in the acoric acid structure provides additional reactivity sites. Ketones can undergo nucleophilic addition reactions, aldol condensations, and reduction reactions under appropriate conditions [10]. The cyclohexane ring system with its substituents may undergo conformational changes that influence the accessibility of reactive sites [11].

The menthane monoterpenoid structure of acoric acid places it within a class of compounds known for specific reactivity patterns. These compounds can undergo various transformations including oxidation, reduction, and rearrangement reactions [11]. The tertiary carbon centers in the molecule may be susceptible to carbocation-mediated rearrangements under acidic conditions [11].

Table 3: Functional Groups and Associated Reactivity

| Functional Group | Location in Molecule | Typical Reactions |

|---|---|---|

| Carboxylic Acid | Terminal butanoic acid chain [1] | Acid-base reactions, esterification |

| Ketone (Isobutyryl) | Attached to cyclohexane ring [1] | Nucleophilic addition, reduction |

| Ketone (Cyclohexanone) | Within ring system [1] | Enolization, aldol reactions |

| Tertiary Carbons | Ring junction positions [1] | Carbocation rearrangements |

The interaction between functional groups within the acoric acid molecule may lead to intramolecular hydrogen bonding or steric effects that influence overall reactivity [12]. The spatial arrangement of the carboxylic acid group relative to the ketone functionalities may affect the compound's ability to participate in certain reactions [12].

Stability Under Environmental and Laboratory Conditions

The stability of acoric acid under various environmental and laboratory conditions is influenced by its complex molecular structure and multiple functional groups. As a carboxylic acid-containing compound, acoric acid is expected to be relatively stable under neutral to mildly acidic conditions but may undergo degradation under strongly basic or highly oxidizing conditions [13] [14].

Temperature stability studies indicate that acoric acid, like other monoterpenoid compounds, may be susceptible to thermal degradation at elevated temperatures [15]. The estimated boiling point of 384.32 degrees Celsius suggests reasonable thermal stability under normal laboratory conditions, but prolonged heating may lead to decomposition [3]. The presence of multiple ketone groups may make the compound susceptible to oxidative degradation in the presence of strong oxidizing agents [15].

Under environmental conditions, acoric acid demonstrates characteristics typical of organic acids with moderate persistence [14]. The compound is expected to be readily biodegradable based on its organic acid structure, with environmental degradation occurring through microbial action [16]. The log octanol-water partition coefficient of 1.93 indicates moderate bioaccumulation potential [3].

Table 4: Stability Conditions and Degradation Pathways

| Condition | Stability Assessment | Potential Degradation Products |

|---|---|---|

| Ambient Temperature | Stable [3] | Minimal degradation expected |

| Elevated Temperature (>200°C) | Potentially unstable [15] | Thermal decomposition products |

| Acidic pH (1-3) | Stable [15] | Protonated carboxylic acid form |

| Basic pH (8-12) | Moderate stability [15] | Carboxylate salt formation |

| Oxidizing Conditions | Potentially unstable [15] | Oxidized ketone derivatives |

The storage recommendations for acoric acid in laboratory settings typically include maintaining the compound at reduced temperatures in a cool, dry environment [17]. Protection from light and moisture is advisable to prevent photodegradation and hydrolytic processes [17]. The solid form of acoric acid at ambient temperature provides inherent stability advantages compared to volatile compounds [18].

Chemical Synthesis and Derivatization

Chemical synthesis approaches for acoric acid focus on stereoselective methods that control the formation of its complex three-dimensional structure. As a monoterpenoid with the molecular formula C₁₅H₂₄O₄, acoric acid contains multiple stereocenters that require precise synthetic control [1] [2].

Stereoselective Addition Reactions

Rhodium-Catalyzed Conjugate Addition

The most extensively studied stereoselective approach involves rhodium-catalyzed conjugate addition reactions. Research has demonstrated that substrate-controlled rhodium(I)-catalyzed conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated esters bearing γ- and δ-oxygen substituents proceeds with highly anti-diastereoselective fashion [3] [4]. This methodology achieves selectivities exceeding 90% when using γ-hydroxyl unprotected starting materials or when the γ-oxygen substituent is protected with non-bulky groups.

The reaction mechanism involves the formation of a rhodium-alkene complex, followed by insertion and subsequent reductive elimination. The δ-oxygen substituent plays a crucial role in stereoselectivity, with better results obtained when this hydroxyl group is protected [3]. Typical yields range from 30-80% with exceptional diastereoselectivity, making this approach particularly valuable for creating quaternary stereocenters.

Asymmetric Anti-Dihydroxylation Systems

Advanced asymmetric dihydroxylation methodology has been developed using chiral molybdenum-bishydroxamic acid complexes as catalysts with environmentally benign hydrogen peroxide as the oxidant [5]. This system enables highly enantio- and diastereoselective anti-dihydroxylation of allylic alcohols, achieving enantioselectivities exceeding 85% and yields of 70-90%.

The mechanistic pathway consists of initial enantioselective epoxidation followed by regioselective ring opening, both promoted by the molybdenum catalyst. This approach complements traditional Sharpless dihydroxylation not only in diastereoselectivity but also in regiocontrol, providing access to 1,2,3-triol structural units with high stereochemical precision.

Dihydroxylation and Oxidation Strategies

Osmium-Catalyzed Syn-Dihydroxylation

Osmium tetroxide-mediated syn-dihydroxylation represents a well-established approach for introducing vicinal diol functionality [6] [7]. The reaction utilizes catalytic amounts of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a co-oxidant, achieving yields of 85-95% for syn-diol formation.

The mechanism involves formation of a cyclic osmate ester intermediate through syn-addition of osmium tetroxide to the double bond, followed by hydrolysis with retention of stereochemistry [8] [9]. This approach is particularly valuable due to its reliability and high efficiency, though the use of toxic and expensive osmium limits its large-scale applications.

Manganese-Catalyzed Oxidation Systems

Dinuclear manganese(III) complexes have been developed for both cis-dihydroxylation and epoxidation reactions [10]. These systems utilize bis(μ-carboxylato)-bridged dinuclear manganese complexes with tunable activity based on the electron-withdrawing nature and steric effects of carboxylate ligands. The cis-diol/epoxide selectivity is dominated by steric factors, while activity depends on both electronic and steric properties of the ligands.

High turnover numbers exceeding 2000 can be achieved for cis-dihydroxylation using 2,6-dichlorobenzoic acid as the optimal carboxylate ligand. This represents the highest turnover number reported for first-row transition metal-catalyzed cis-dihydroxylation with high efficiency regarding the terminal oxidant hydrogen peroxide.

Biosynthesis Pathways in Plants and Microorganisms

The biosynthetic production of acoric acid occurs through complex monoterpenoid pathways that have been characterized in both natural plant systems and engineered microbial platforms [11] [12] [13].

Role of D-Glucuronolactone as a Precursor

Metabolic Pathway Integration

D-Glucuronolactone serves as a key metabolic intermediate in multiple biosynthetic pathways leading to monoterpenoid production [14] [15] [16]. Research has established that glucuronolactone can function as a precursor for ascorbic acid synthesis through the glucuronic acid pathway, and this same metabolic network contributes to the production of complex monoterpenoids like acoric acid.

The pathway involves the conversion of glucose to glucuronic acid, followed by reduction to glucuronolactone [17]. This lactone intermediate then enters specialized biosynthetic routes that can lead to both vitamin C production and monoterpenoid synthesis, depending on the enzymatic machinery present in specific organisms [14] [18].

Biochemical Significance

The liver uses glucose to create glucuronolactone, which inhibits the enzyme β-glucuronidase that metabolizes glucuronides [14]. This metabolic regulation creates conditions favorable for alternative biosynthetic pathways, including those leading to monoterpenoid production. The glucuronolactone metabolism involves conversion to glucaric acid, xylitol, and L-xylulose, with humans potentially utilizing glucuronolactone as a precursor for ascorbic acid synthesis [14] [18].

Enzymatic Conversion Mechanisms

Mevalonate Pathway

The mevalonate (MVA) pathway represents the primary route for monoterpenoid biosynthesis in most organisms [11] [12] [19]. This pathway begins with the condensation of acetyl-CoA molecules, proceeding through hydroxymethylglutaryl-CoA (HMG-CoA) to mevalonate, and ultimately to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The rate-limiting enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate and represents a critical control point [11]. Protein engineering studies have shown that overexpression of truncated HMG-CoA reductase (tHMGR) and engineered stabilized mutants like HMGR2(K6R) significantly improve monoterpenoid production in engineered systems.

Methylerythritol Phosphate Pathway

The methylerythritol phosphate (MEP) pathway provides an alternative route for IPP and DMAPP synthesis, particularly in plastids of plants and most microorganisms [11] [13]. This pathway initiates from glyceraldehyde 3-phosphate and pyruvate, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) serving as the rate-limiting enzyme.

The MEP pathway offers advantages in terms of metabolic efficiency and compartmentalization, enabling specialized production of monoterpenoids in specific cellular locations. The pathway's regulation through light-dependent mechanisms in plastids allows for environmental control of monoterpenoid production.

Monoterpene Synthase Systems

Monoterpene cyclases/synthases (mTC/S) represent the final enzymatic steps in acoric acid biosynthesis [20] [21]. These enzymes catalyze high-energy cyclization reactions involving unstable carbocation intermediates, converting the linear substrate geranyl diphosphate into diverse monoterpene structures.

Research has identified specific plasticity regions within mTC/S enzymes that control product outcome [20]. Consensus sequences in these regions influence the formation and stabilization of carbocation intermediates early in the reaction cascade. Mutations in key positions can redirect product formation toward more complex bicyclic structures, as demonstrated with limonene synthase variants that produce primarily bicyclic products through controlled prevention of early termination by deprotonation.